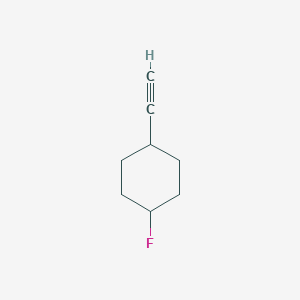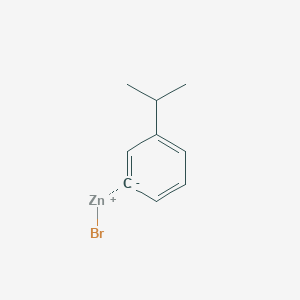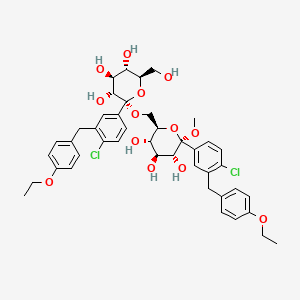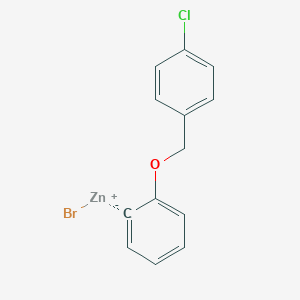
2-(4'-ChlorobenZyloxy)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4’-Chlorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the chlorobenzyloxy group enhances its reactivity and selectivity in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Chlorobenzyloxy)phenylzinc bromide typically involves the reaction of 2-(4’-Chlorobenzyloxy)bromobenzene with zinc dust in the presence of a catalyst, such as palladium or nickel, in tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
2-(4’-Chlorobenzyloxy)bromobenzene+Zn→2-(4’-Chlorobenzyloxy)phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of 2-(4’-Chlorobenzyloxy)phenylzinc bromide involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors are often employed to enhance mass and heat transfer, improve mixing, and provide precise control over reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
2-(4’-Chlorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.
Cross-Coupling Reactions: It is commonly used in Negishi coupling, Suzuki-Miyaura coupling, and other palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Negishi Coupling: Typically involves a palladium or nickel catalyst, a base such as triethylamine, and an inert atmosphere.
Suzuki-Miyaura Coupling: Uses a palladium catalyst, a base like potassium carbonate, and a boronic acid or ester as the coupling partner.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
2-(4’-Chlorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism by which 2-(4’-Chlorobenzyloxy)phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. In cross-coupling reactions, the compound undergoes transmetalation with a palladium or nickel catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Phenylzinc Bromide: Lacks the chlorobenzyloxy group, resulting in different reactivity and selectivity.
2-(4’-Methoxybenzyloxy)phenylzinc Bromide: Contains a methoxy group instead of a chloro group, affecting its electronic properties and reactivity.
Uniqueness
2-(4’-Chlorobenzyloxy)phenylzinc bromide is unique due to the presence of the chlorobenzyloxy group, which enhances its reactivity and selectivity in various chemical transformations. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules .
Propiedades
Fórmula molecular |
C13H10BrClOZn |
|---|---|
Peso molecular |
363.0 g/mol |
Nombre IUPAC |
bromozinc(1+);1-chloro-4-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H10ClO.BrH.Zn/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13;;/h1-4,6-9H,10H2;1H;/q-1;;+2/p-1 |
Clave InChI |
CYXMMSQJHWRXHA-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C([C-]=C1)OCC2=CC=C(C=C2)Cl.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2,3-dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate](/img/structure/B14888874.png)
![(2E)-4-[(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14888877.png)
![4-{2-[(4-Ethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoic acid](/img/structure/B14888890.png)
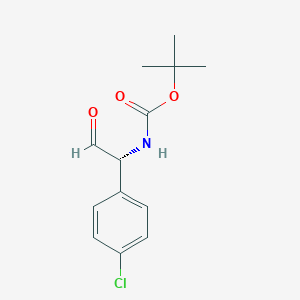
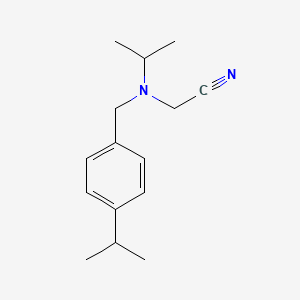
![N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide](/img/structure/B14888912.png)
![[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate](/img/structure/B14888929.png)
![6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888937.png)
![N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide](/img/structure/B14888939.png)

